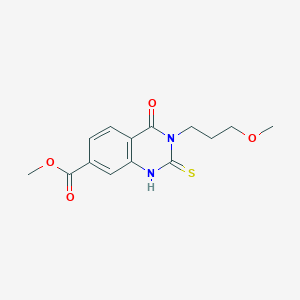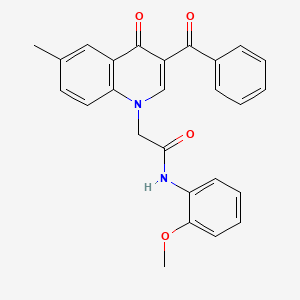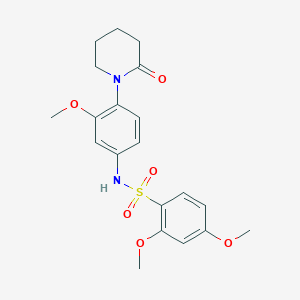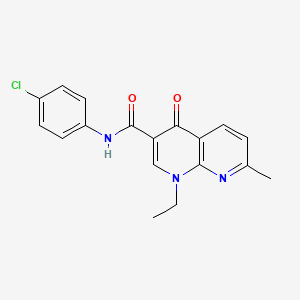![molecular formula C18H15N3O6S B2958063 Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865199-64-0](/img/structure/B2958063.png)
Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a benzothiazole ring, which is a bicyclic compound with a benzene ring fused to a thiazole ring. This compound also has methoxy, nitrobenzoyl, and acetate groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring system is aromatic, which means it is particularly stable. The nitrobenzoyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions that exploit the reactivity of the benzothiazole ring or the functional groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Study of Crystal Structures: The compound has been analyzed for its crystal structure, demonstrating the conjugation of the nitro group with the π-electron system and the stabilization of the crystal structure through intra- and intermolecular hydrogen bonds. This kind of structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Biochemical Research
- Aldose Reductase Inhibition: The derivative has been explored for its potential as an aldose reductase inhibitor, which is significant in the treatment of diabetic complications. This highlights the compound's relevance in pharmaceutical research for managing diabetes-related health issues (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Antibacterial Properties
- Antibacterial Applications: Benzothiazole-derived Schiff bases, closely related to the compound , have been studied for their antibacterial properties against pathogenic species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications of the compound in developing antibacterial agents (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: The study of imino-4-methoxyphenol thiazole derived Schiff bases, similar to the subject compound, revealed their moderate activity against certain bacteria and fungi. This points to the possibility of the compound's use in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Photophysical Characterization
- Organic Light Emitting Diodes (OLEDs): Research has been conducted on organotin compounds derived from Schiff bases, closely related to the compound, for their use in OLEDs. This signifies the compound's potential application in the field of material science and electronic devices (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, & Santillán, 2014).
Detection and Sensing Applications
- Cyanide Sensors: Substituted 2-aminobenzothiazoles, structurally similar to the compound, have been synthesized and characterized as efficient sensors for detecting cyanide in aqueous media. This indicates potential applications of the compound in environmental monitoring and safety (Elsafy, Al-Easa, & Hijji, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through a chelation phenomenon . This interaction could potentially alter the biochemical properties of the target, leading to changes in its function.
Biochemical Pathways
Based on the antimicrobial and antioxidant activities observed in similar compounds , it can be hypothesized that this compound may influence pathways related to microbial growth and oxidative stress.
Result of Action
Based on the observed antimicrobial and antioxidant activities of similar compounds , it can be inferred that this compound may exert a protective effect against microbial infections and oxidative damage at the cellular level.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-13-7-8-14-15(9-13)28-18(20(14)10-16(22)27-2)19-17(23)11-3-5-12(6-4-11)21(24)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIUKBKNOATOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2957997.png)
![6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2957998.png)



